1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione
Description
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H12O2S/c1-7-4-5-14-11(7)10(13)6-9(12)8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
VVKJWHOWKCGBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Examples |
|---|---|---|
| Cyclopropylmethyl ketone (CPMK) | Starting ketone substrate | Cyclopropylmethyl ketone |
| Carboxylic acid ester | Acylating agent | Methyl acetate, Ethyl acetate |
| Alkali alcoholate | Base to form enolate intermediate | Sodium methylate, Sodium ethylate, Potassium methylate, Potassium ethylate |
| Solvent | Reaction medium | Aliphatic/araliphatic alcohols (e.g., tert-butanol), ethers like diethylene glycol dimethyl ether |
| Temperature | Reaction temperature | -20 to 50 °C (preferably 0 to 40 °C) |
Reaction Mechanism and Procedure
- The alkali alcoholate is first mixed with CPMK to generate the enolate intermediate.
- The carboxylic acid ester is then added gradually to the reaction mixture.
- The reaction proceeds with nucleophilic acyl substitution, forming the 1-cyclopropylalkan-1,3-dione initially as an enolate salt.
- Acidification of the reaction mixture liberates the free diketone.
- The product is isolated by extraction or distillation, often without isolating the enolate salt to simplify processing.
Advantages
- Avoids the use of harsh bases like sodium hydride, which require long reaction times (up to 14 hours) and give low space-time yields.
- Uses simple bases (alkali alcoholates) which are economical and efficient.
- Can be performed in batch or continuous flow reactors.
- High yields with good selectivity.
Thermal Gas Phase Rearrangement Method
- 1-Cyclopropyl vinyl acetate is injected in liquid or gaseous form into a reactor operated at elevated temperatures.
- Thermal rearrangement converts it into 1-cyclopropylbutane-1,3-dione.
- This method offers a gas-phase synthetic route that can be advantageous for continuous production and avoids liquid-phase reagents and solvents.
Summary Table of Preparation Methods
Research Findings and Notes
- The acylation method is the most documented and industrially relevant for preparing cyclopropyl-substituted 1,3-diones, including derivatives with substituted thiophene rings like 3-methylthiophen-2-yl groups.
- The enolate intermediate isolation is generally avoided; instead, acidification and direct extraction are preferred for operational simplicity.
- The choice of alkali alcoholate and reaction temperature critically influences yield and purity.
- Continuous flow reactors have been proposed to enhance space-time yields and process efficiency.
- The thermal gas phase method provides an innovative alternative but is less commonly applied to substituted derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Critical Challenges :
- Byproduct Formation: Methods using aryl esters (e.g., 2-methylthio-4-trifluoromethylphenyl derivatives) generate side products due to competing enolate pathways, necessitating precise stoichiometry .
- Intermediate Availability : Cyclopropyl methyl ketone, a key intermediate for the target compound, is less accessible than linear alkyl ketones (e.g., ethyl ketone in ) .
Physicochemical and Application Differences
- Acidity: The α-hydrogen acidity follows the order: CF3-substituted > thiophene-substituted > pyrazole-substituted. This impacts reactivity in enolate formation and coordination chemistry .
- Thermal Stability : Cyclopropyl-containing diones (e.g., target compound) exhibit lower melting points (~58–68°C) compared to aromatic analogs (e.g., 1-(4-chlorophenyl)-dione, m.p. data unavailable but likely higher) .
- Applications :
- Agrochemicals : CF3- and methylthio-substituted diones are intermediates in herbicides (e.g., isoxaflutole) .
- Materials Science : Thiophene-containing diones form metallopolymers for catalytic applications .
- Pharmaceuticals : Hydroxyphenyl-substituted diones may serve as drug precursors due to enhanced solubility .
Biological Activity
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione is a compound characterized by a unique structure that includes a cyclopropyl group and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 208.28 g/mol. This compound has garnered attention for its potential biological activities, which may include antioxidant, antimicrobial, and anticancer properties.
Structural Characteristics
The compound features a central propane-1,3-dione skeleton, which is substituted at one end with a cyclopropyl group and at the other with a 3-methylthiophen-2-yl group. This specific arrangement contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.28 g/mol |
| CAS Number | 1858676-95-5 |
Antioxidant Activity
Research indicates that compounds similar to 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar thiophene derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.
Anticancer Potential
There is emerging evidence that suggests potential anticancer activity. Compounds with similar structural motifs have been observed to induce apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231. The combination of these compounds with established chemotherapeutic agents has shown synergistic effects, enhancing the overall efficacy of treatment.
Case Studies and Research Findings
- Antioxidant Studies : A study on related thiophene compounds demonstrated their ability to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of thiophene derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating that 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione could similarly affect microbial growth.
- Cancer Cell Line Studies : In vitro assays using MCF-7 and MDA-MB-231 breast cancer cell lines revealed that derivatives of the compound induced cell cycle arrest and apoptosis. The study highlighted the potential for these compounds to be developed into novel anticancer therapies.
Q & A
Q. What are the established synthetic routes for 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of dione precursors with cyclopropyl reagents. For the thiophene moiety, Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. Key steps include:
- Thiophene functionalization: Introduce the 3-methylthiophen-2-yl group using Pd-catalyzed coupling under inert atmosphere (Ar/N₂) .
- Dione formation: Use Claisen condensation between cyclopropane carbonyl derivatives and thiophene-acetic acid esters. Optimize pH (8–10) and temperature (60–80°C) to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) improves purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
Methodological Answer: Combine multiple techniques:
- X-ray crystallography: Resolve bond lengths (e.g., C–C = 1.50–1.54 Å in cyclopropane) and confirm stereochemistry. For disordered residues, apply SHELXL refinement (R factor < 0.05) .
- NMR: Assign peaks using ¹H-¹³C HSQC/HMBC. The cyclopropyl protons appear as a multiplet (δ 1.2–1.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 263.08 m/z). Compare with computational predictions (Gaussian 16, B3LYP/6-31G*) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 3-methylthiophen-2-yl group in nucleophilic or electrophilic substitutions?
Methodological Answer: The thiophene’s electron-rich aromatic system directs reactivity:
- Electrophilic substitution: The 5-position is favored due to resonance stabilization. Use DFT calculations (M06-2X/cc-pVTZ) to map electrostatic potentials .
- Nucleophilic attack: The α,β-unsaturated dione moiety undergoes Michael addition. Monitor kinetics via UV-Vis (λmax = 280 nm) under varying pH (3–9) .
- Side reactions: Competing thiophene ring-opening occurs under strong oxidizing conditions (e.g., H₂O₂/AcOH). Characterize byproduct formation via GC-MS .
Q. How can conflicting data from computational models and experimental results (e.g., bond angles, reactivity) be reconciled?
Methodological Answer: Address discrepancies systematically:
- Validate computational parameters: Compare DFT (B3LYP vs. M06-2X) or basis sets (6-31G* vs. def2-TZVP). For cyclopropane strain energy, use MP2/cc-pVTZ .
- Experimental error analysis: Check crystallographic thermal parameters (e.g., Ueq > 0.05 Ų indicates disorder) .
- Solvent effects: PCM (Polarizable Continuum Model) simulations improve agreement with solution-phase NMR data .
Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in pharmacological studies?
Methodological Answer: Focus on structure-activity relationships (SAR):
- Cyclopropane modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Assess via hepatic microsome assays (t₁/₂ > 60 min) .
- Thiophene substitution: Replace 3-methyl with halogens (e.g., Cl) to improve target binding (e.g., kinase inhibition). Use SPR (Surface Plasmon Resonance) for affinity measurements (KD < 1 µM) .
- Toxicity screening: Test against HEK-293 cells (MTT assay, IC₅₀ > 100 µM). Mitigate off-target effects via prodrug strategies (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
